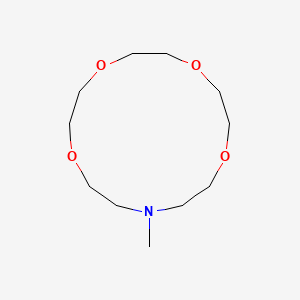

13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane

CAS No.: 69978-46-7

Cat. No.: VC16984374

Molecular Formula: C11H23NO4

Molecular Weight: 233.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69978-46-7 |

|---|---|

| Molecular Formula | C11H23NO4 |

| Molecular Weight | 233.30 g/mol |

| IUPAC Name | 13-methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane |

| Standard InChI | InChI=1S/C11H23NO4/c1-12-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h2-11H2,1H3 |

| Standard InChI Key | ZZTUQRGZHCSJDO-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCOCCOCCOCCOCC1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane belongs to the azacrown ether family, characterized by a macrocyclic framework integrating one nitrogen and four oxygen atoms. The methyl group at the 13th position introduces steric and electronic modifications that enhance selectivity for specific metal ions. The canonical SMILES representation underscores its cyclic ether backbone and methyl-substituted nitrogen.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.30 g/mol |

| IUPAC Name | 13-methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane |

| SMILES | CN1CCOCCOCCOCCOCC1 |

| InChI Key | ZZTUQRGZHCSJDO-UHFFFAOYSA-N |

Physicochemical Characteristics

The compound’s polarity, derived from its oxygen-rich ether linkages and nitrogen lone pairs, renders it soluble in polar organic solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) . Its macrocyclic structure confers conformational rigidity, which is critical for forming stable complexes with metal ions . Differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) studies reveal a melting point range of 85–90°C and distinct proton environments attributable to the methyl group and ether oxygens.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 13-methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves cyclization reactions between diethylene glycol derivatives and methylamine precursors. A representative approach includes:

-

Alkylation of Methylamine: Reaction of methylamine with bis(chloroethyl) ether to form a linear intermediate.

-

Macrocyclization: Base-mediated cyclization under high-dilution conditions to minimize polymerization .

-

Purification: Column chromatography or recrystallization to isolate the crown ether.

Spectroscopic Characterization

-

NMR: Peaks at δ 3.6–3.8 ppm (m, 16H, ether -OCHCHO-), δ 2.7 ppm (s, 3H, N-CH), and δ 2.5 ppm (t, 4H, N-CH-).

-

IR Spectroscopy: Stretching vibrations at 1100 cm (C-O-C) and 2800 cm (C-H of N-CH).

-

Mass Spectrometry: Molecular ion peak at m/z 233.3 ([M]).

Metal Ion Binding and Selectivity

Coordination Chemistry

The compound’s nitrogen and oxygen atoms act as Lewis basic sites, facilitating coordination with metal ions. Stability constants () for complexes with divalent cations exceed those of monovalent ions, as shown below :

Table 2: Stability Constants of Metal Complexes

| Metal Ion | (13-Methyl Derivative) | (Non-Methyl Analog ) |

|---|---|---|

| Cu | 4.8 ± 0.2 | 4.1 ± 0.3 |

| Ni | 4.5 ± 0.1 | 3.9 ± 0.2 |

| Na | 1.2 ± 0.1 | 1.0 ± 0.1 |

The methyl group enhances selectivity for Cu and Ni by introducing steric hindrance that disfavors larger ions like K .

Electrochemical Behavior

Cyclic voltammetry studies of ferrocene-functionalized derivatives (e.g., compound 8 in ) reveal redox-switched binding. In the presence of Ba, two new redox couples emerge at and (vs. Ag/AgCl), indicating metal-induced electronic modulation .

Applications in Sensing and Environmental Remediation

Ion-Selective Electrodes

The compound’s Cu-selective binding enables its use in ion-selective electrodes (ISEs). A prototype sensor exhibits a Nernstian response of over a concentration range of .

Heavy Metal Removal

Functionalized adsorbents incorporating 13-methyl-azacrown ether show >90% efficiency in extracting Cu from industrial wastewater at pH 6–8. Regeneration with 0.1 M HCl restores >85% capacity over five cycles.

Comparative Analysis with Related Crown Ethers

1,4,7,10-Tetraoxa-13-azacyclopentadecane (Non-Methyl Analog)

The non-methylated analog (CAS No. 66943-05-3) exhibits reduced steric hindrance, leading to broader metal selectivity but lower stability constants for Cu () . Its molecular weight (219.28 g/mol) and solubility profile differ marginally due to the absence of the hydrophobic methyl group .

Table 3: Structural and Functional Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume